Cas no 288607-09-0 (1-bromonaphthalene-2-carboxamide)

1-Bromonaphthalene-2-carboxamide is a brominated naphthalene derivative featuring a carboxamide functional group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions, while the carboxamide group offers versatility for further functionalization. Its stable crystalline form ensures ease of handling and storage. The compound's well-defined structure and high purity make it suitable for precision applications in research and industrial processes. Its compatibility with palladium-catalyzed reactions further underscores its utility in constructing complex molecular frameworks.
1-bromonaphthalene-2-carboxamide structure
288607-09-0 structure
Product name:1-bromonaphthalene-2-carboxamide
CAS No:288607-09-0
MF:C11H8BrNO
MW:250.09132194519
MDL:MFCD28122639
CID:2928622
PubChem ID:53879169

1-bromonaphthalene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-bromonaphthalene-2-carboxamide
    • EN300-9011115
    • 288607-09-0
    • 1-bromo-2-naphthamide
    • SCHEMBL607844
    • MDL: MFCD28122639
    • Inchi: InChI=1S/C11H8BrNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H2,13,14)
    • InChI Key: HIODOJUCLUQTFR-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 248.97893Da
  • Monoisotopic Mass: 248.97893Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1Ų

1-bromonaphthalene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9011115-1.0g
1-bromonaphthalene-2-carboxamide
288607-09-0 95.0%
1.0g
$199.0 2025-02-21
Enamine
EN300-9011115-0.5g
1-bromonaphthalene-2-carboxamide
288607-09-0 95.0%
0.5g
$125.0 2025-02-21
Aaron
AR029399-5g
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
5g
$817.00 2023-12-15
Enamine
EN300-9011115-10g
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
10g
$855.0 2023-09-01
1PlusChem
1P02930X-250mg
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
250mg
$144.00 2024-05-06
Aaron
AR029399-10g
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
10g
$1201.00 2023-12-15
1PlusChem
1P02930X-100mg
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
100mg
$118.00 2024-05-06
1PlusChem
1P02930X-500mg
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
500mg
$210.00 2024-05-06
1PlusChem
1P02930X-2.5g
1-bromonaphthalene-2-carboxamide
288607-09-0 95%
2.5g
$543.00 2024-05-06
Enamine
EN300-9011115-2.5g
1-bromonaphthalene-2-carboxamide
288607-09-0 95.0%
2.5g
$389.0 2025-02-21

Additional information on 1-bromonaphthalene-2-carboxamide

Chemical Profile of 1-bromonaphthalene-2-carboxamide (CAS No. 288607-09-0)

1-bromonaphthalene-2-carboxamide, identified by the Chemical Abstracts Service registry number CAS No. 288607-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of naphthalene derivatives, characterized by its bromine substituent at the first position and an amide functional group at the second position of the naphthalene core. The unique structural features of 1-bromonaphthalene-2-carboxamide make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The molecular structure of 1-bromonaphthalene-2-carboxamide consists of a fused aromatic ring system, which is a common motif in many pharmacologically active compounds. The presence of a bromine atom at the C1 position enhances its reactivity, making it a versatile precursor for further functionalization. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.

In recent years, 1-bromonaphthalene-2-carboxamide has been explored as a key building block in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in drug design due to their prevalence in natural products and their ability to exhibit diverse biological activities. The amide group in 1-bromonaphthalene-2-carboxamide provides a site for further derivatization, allowing chemists to introduce additional functional groups and tailor the compound's properties for specific applications.

One of the most compelling aspects of 1-bromonaphthalene-2-carboxamide is its potential in medicinal chemistry research. The naphthalene core is known to be present in several FDA-approved drugs, highlighting its importance as a pharmacophore. Researchers have leveraged the reactivity of 1-bromonaphthalene-2-carboxamide to develop novel analogs with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, studies have demonstrated its utility in generating inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The synthesis of 1-bromonaphthalene-2-carboxamide typically involves bromination and subsequent amide formation on a naphthalene precursor. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yield and purity. These advancements underscore the compound's significance as a synthetic intermediate and its potential for large-scale production.

Recent studies have also highlighted the role of 1-bromonaphthalene-2-carboxamide in materials science applications. The aromatic nature of its structure makes it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent can be further functionalized to create conjugated polymers with tunable optoelectronic properties. This dual utility—pharmaceutical and materials science—underscores the versatility of 1-bromonaphthalene-2-carboxamide.

The pharmacological potential of 1-bromonaphthalene-2-carboxamide has been further explored through computational modeling and high-throughput screening assays. These approaches have identified derivatives with promising activities against various diseases, including cancer and neurodegenerative disorders. The amide group serves as a hinge region, allowing for interactions with multiple binding pockets on biological targets. This feature is critical for designing molecules with high efficacy and low toxicity.

In conclusion, 1-bromonaphthalene-2-carboxamide (CAS No. 288607-09-0) is a multifaceted compound with significant applications in both pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthetic chemists, while its potential as a bioactive molecule continues to be uncovered through ongoing research. As new methodologies emerge, the utility of 1-bromonaphthalene-2-carboxamide is expected to expand, further solidifying its importance in modern chemical research.

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